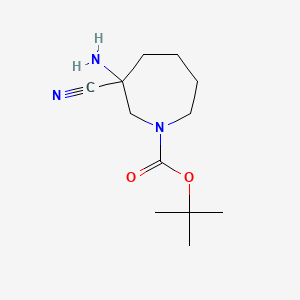
Rel-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method includes the hydrogenation of a suitable precursor in the presence of a chiral catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high yields and selectivity.
Industrial Production Methods
On an industrial scale, the production of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(3R,6S)-6-methylpiperidine-3-carboxamide hydrochloride
- rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and pharmacological effects, making it a valuable compound for specialized applications.
Eigenschaften
Molekularformel |
C7H14ClNO2 |
|---|---|
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
(3R,6S)-6-methylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
InChI-Schlüssel |
NJNNMKIITLUFIE-RIHPBJNCSA-N |
Isomerische SMILES |
C[C@H]1CC[C@H](CN1)C(=O)O.Cl |
Kanonische SMILES |
CC1CCC(CN1)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)


![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)




